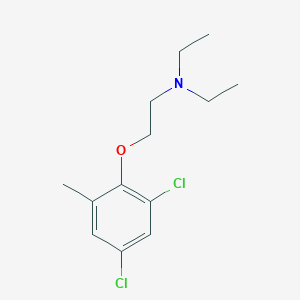

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine, commonly known as dicamba, is a synthetic herbicide that has been widely used in agriculture for weed control. Dicamba is a selective herbicide that is effective against broadleaf weeds and is used in combination with other herbicides to control resistant weeds. The use of dicamba has been a subject of controversy due to its potential to drift and cause damage to non-target crops.

Mecanismo De Acción

Dicamba works by disrupting the growth of plants by mimicking the natural plant hormone auxin. Dicamba binds to auxin receptors and causes abnormal growth patterns, leading to stunted growth and ultimately death of the plant.

Biochemical and Physiological Effects:

Dicamba has been shown to affect plant metabolism and induce stress responses. Dicamba exposure can lead to changes in gene expression and protein synthesis, affecting plant growth and development. Dicamba can also affect soil microbial communities, potentially impacting soil health and nutrient cycling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is a useful tool for studying plant growth and development, as well as the effects of herbicides on non-target organisms. Dicamba can be used to induce stress responses in plants, allowing for the study of stress tolerance mechanisms. However, the potential for dicamba to cause off-target damage limits its use in field experiments and requires careful consideration of application methods.

Direcciones Futuras

Future research on dicamba should focus on developing new formulations and application methods to reduce drift and improve efficacy. Research should also investigate the potential long-term effects of dicamba on soil health and microbial communities. Additionally, further research is needed to understand the mechanisms of dicamba-induced stress responses in plants and the potential for dicamba to affect non-target organisms.

Métodos De Síntesis

Dicamba is synthesized by reacting 2,4-dichlorophenol with methylamine to form 2,4-dichloro-6-methylphenol, which is then reacted with diethylamine to form dicamba.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its herbicidal properties and its potential to cause off-target damage. Research has focused on developing new formulations and application methods to reduce drift and improve efficacy. Dicamba has also been studied for its potential to induce plant stress responses and affect plant growth and development.

Propiedades

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO/c1-4-16(5-2)6-7-17-13-10(3)8-11(14)9-12(13)15/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACHZDLFMNXTOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210534 |

Source

|

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2600-73-9 |

Source

|

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)-N,N-diethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2600-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichloro-6-methylphenoxy)-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

![ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5765412.png)

![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)

![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)

![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)